3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
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Overview
Description
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and methyl groups
Preparation Methods
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol include:
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: This compound has a similar pyrazole ring structure but with an acetic acid group instead of a methylpropan-1-ol group.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: This compound has a propanoic acid group instead of a methylpropan-1-ol group.
Benzoic acid, 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-: This compound has a benzoic acid group instead of a methylpropan-1-ol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(5-13)4-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3 |
InChI Key |
YMJUCMHWQLSPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)CO)C)N |
Origin of Product |
United States |
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